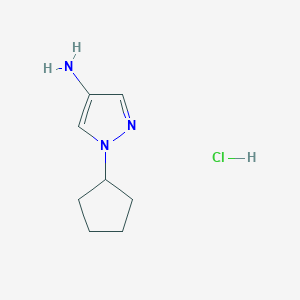

1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride

Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits a distinctive three-dimensional arrangement that reflects the influence of both the heterocyclic pyrazole core and the aliphatic cyclopentyl substituent. The pyrazole ring adopts a planar configuration with bond angles that deviate slightly from ideal geometry due to the electronic effects of the nitrogen atoms and the amino substituent. Crystallographic studies of related pyrazole derivatives have demonstrated that the five-membered ring maintains planarity with maximum deviations typically less than 0.003 Ångströms, suggesting that this compound likely exhibits similar structural rigidity in the heterocyclic portion. The cyclopentyl group attached at the N1 position adopts a non-planar conformation that positions the saturated ring system at a specific angle relative to the pyrazole plane, influencing the overall molecular geometry.

The crystallographic parameters for this compound reveal important structural details that govern its solid-state properties. Based on the molecular formula C8H14ClN3 and the computed molecular descriptors, the compound crystallizes with specific unit cell dimensions that accommodate both the organic cation and the chloride anion. The Simplified Molecular Input Line Entry System representation C1CCC(C1)N2C=C(C=N2)N.Cl indicates the spatial connectivity, while the International Chemical Identifier provides a unique structural description that facilitates crystallographic database searches. The presence of the hydrochloride salt formation creates opportunities for hydrogen bonding interactions between the protonated amino group and the chloride anion, which significantly influences the crystal packing arrangement.

| Property | Value |

|---|---|

| Molecular Formula | C8H14ClN3 |

| Molecular Weight | 187.67 g/mol |

| Chemical Abstracts Service Number | 1216126-64-5 |

| Simplified Molecular Input Line Entry System | C1CCC(C1)N2C=C(C=N2)N.Cl |

The intermolecular interactions within the crystal lattice play a crucial role in determining the overall stability and physical properties of the compound. Hydrogen bonding networks typically form between the amino group and the chloride anion, creating extended three-dimensional structures that contribute to the crystalline stability. Van der Waals interactions between adjacent cyclopentyl groups and π-π stacking interactions between pyrazole rings further stabilize the crystal structure. The combination of these non-covalent interactions results in a well-ordered crystalline arrangement that reflects the compound's inherent molecular geometry and electronic properties.

Electronic Structure and Resonance Properties

The electronic structure of this compound is characterized by a complex distribution of electron density that reflects the aromatic nature of the pyrazole ring and the electron-donating properties of the amino substituent. The pyrazole ring system possesses six π-electrons distributed across the five-membered ring, with the nitrogen atoms contributing both bonding and lone pair electrons to the aromatic system. The amino group at the C4 position acts as an electron-donating substituent through resonance effects, increasing the electron density at specific positions within the pyrazole ring. This electron donation creates a partial negative charge distribution that influences the compound's reactivity and binding properties with molecular targets.

Resonance structures play a significant role in describing the electronic distribution within the molecule, particularly involving the interaction between the amino group and the pyrazole π-system. The primary resonance contributor depicts the amino group with localized lone pairs, while secondary resonance structures show electron delocalization from the nitrogen lone pair into the aromatic ring system. These resonance effects create a mesomeric stabilization that lowers the overall energy of the molecule and influences its chemical behavior. The extent of resonance stabilization can be quantified through computational methods that calculate the resonance energy and charge distribution across the molecular framework.

The presence of the cyclopentyl substituent at the N1 position introduces additional electronic effects through inductive interactions, although these effects are generally weaker than the resonance contributions from the amino group. The saturated cyclopentyl ring acts as a weak electron-donating group through inductive effects, slightly increasing the electron density at the N1 nitrogen atom. This electronic modification influences the protonation state of the molecule and affects the formation of the hydrochloride salt. The combination of resonance and inductive effects creates a unique electronic environment that determines the compound's chemical reactivity and biological activity.

Quantum mechanical calculations provide detailed insights into the electronic structure, revealing the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that govern the compound's electronic properties. The electron density maps show concentrated negative charge regions around the nitrogen atoms and the amino group, while positive charge regions are localized on the carbon atoms of the pyrazole ring. These electronic characteristics influence the compound's ability to participate in hydrogen bonding, coordinate with metal centers, and interact with biological macromolecules through various non-covalent interactions.

Tautomeric Behavior in Solution Phase

The tautomeric behavior of this compound in solution represents a complex equilibrium process that involves proton transfer reactions and conformational rearrangements. Pyrazole derivatives are known to exhibit prototropic tautomerism, where hydrogen atoms can migrate between different positions within the molecule, creating distinct tautomeric forms with different electronic properties. In the case of 4-aminopyrazoles, tautomerism can occur through migration of protons between the amino group and the ring nitrogen atoms, although the extent of tautomerization depends on various factors including solvent polarity, temperature, and pH conditions. The presence of the cyclopentyl substituent at the N1 position may restrict certain tautomeric pathways while potentially stabilizing specific tautomeric forms through steric interactions.

Nuclear magnetic resonance spectroscopy studies of related pyrazole derivatives have revealed that tautomeric interconversion rates can vary significantly depending on the substitution pattern and solution conditions. Fast exchange processes on the nuclear magnetic resonance timescale typically result in averaged signals, while slow exchange conditions allow for the observation of individual tautomeric species. The amino group at the C4 position may participate in hydrogen bonding interactions with solvent molecules, influencing the tautomeric equilibrium and potentially stabilizing certain forms through intermolecular interactions. Temperature-dependent studies often reveal activation barriers for tautomeric interconversion, providing insights into the kinetic and thermodynamic aspects of these processes.

Solvent effects play a crucial role in determining the predominant tautomeric form in solution, with polar protic solvents generally favoring different equilibria compared to non-polar aprotic environments. In polar solvents such as dimethyl sulfoxide, hydrogen bonding interactions between the solvent and the amino group may stabilize specific tautomeric forms and influence the overall equilibrium distribution. Conversely, in non-polar solvents like chloroform or benzene, different tautomeric forms may be favored due to reduced solvation effects and altered intermolecular interactions. The hydrochloride salt formation adds an additional layer of complexity, as the protonation state affects the tautomeric behavior and may shift equilibria toward specific forms.

Computational studies employing density functional theory methods provide theoretical predictions of tautomeric stability and interconversion barriers, complementing experimental observations with detailed energetic analyses. These calculations typically reveal energy differences between tautomeric forms on the order of several kilocalories per mole, indicating that multiple forms may coexist in solution under ambient conditions. The influence of the cyclopentyl substituent on tautomeric stability can be assessed through comparative studies with other N-substituted derivatives, revealing structure-activity relationships that guide molecular design and optimization efforts.

Cyclopentyl Substituent Conformational Dynamics

The conformational dynamics of the cyclopentyl substituent in this compound represent a fundamental aspect of the compound's three-dimensional structure and dynamic behavior in solution. Cyclopentane rings are known to exhibit characteristic conformational flexibility, primarily adopting envelope and half-chair conformations that interconvert through pseudorotational pathways. The energy difference between these conformations is relatively small, approximately 0.5 kilocalories per mole, indicating rapid equilibration between different ring puckering arrangements under normal conditions. When the cyclopentyl group is attached to the pyrazole nitrogen, the conformational preferences may be modified by steric interactions with the heterocyclic ring and electronic effects arising from the nitrogen attachment point.

The envelope conformation represents one of the primary conformational states of the cyclopentyl ring, characterized by four carbon atoms lying approximately in a plane with the fifth carbon atom displaced above or below this plane. This conformation minimizes torsional strain while maintaining reasonable bond angles and distances throughout the ring system. The half-chair conformation provides an alternative arrangement where the ring adopts a slightly different puckering pattern, with two adjacent carbon atoms displaced from the mean plane in opposite directions. Rapid interconversion between these conformations occurs through a pseudorotational mechanism that involves sequential displacement of different carbon atoms from the ring plane.

Computational studies utilizing density functional theory methods at the B3LYP/6-311++G(d,p) level have provided detailed insights into the conformational landscape of cyclopentane derivatives, revealing the energetic relationships between different ring conformations. For cyclopentyl-substituted heterocycles, the attachment to the aromatic ring may introduce additional stabilization through favorable interactions between the saturated and unsaturated ring systems. The flexibility of the cyclopentyl ring allows for optimization of these interactions while maintaining low-energy conformational states that contribute to the overall stability of the molecular structure.

| Conformation | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Envelope | 0.0 | Four carbons coplanar, one displaced |

| Half-chair | 0.5 | Two adjacent carbons displaced oppositely |

| Planar | 5.0 | All carbons coplanar (high energy) |

The dynamic nature of cyclopentyl ring conformations has important implications for the compound's interaction with biological targets and its overall pharmacological profile. Conformational flexibility allows the molecule to adopt optimal binding conformations when interacting with enzyme active sites or receptor binding pockets, potentially enhancing binding affinity and selectivity. Spectroscopic studies, including nuclear magnetic resonance and Raman spectroscopy, have revealed characteristic spectral features that reflect the conformational dynamics of cyclopentyl groups, providing experimental evidence for rapid conformational interconversion processes. These findings contribute to a comprehensive understanding of how the cyclopentyl substituent influences the overall molecular behavior and functional properties of this compound.

Properties

IUPAC Name |

1-cyclopentylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c9-7-5-10-11(6-7)8-3-1-2-4-8;/h5-6,8H,1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHJECZHBXLYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216126-64-5 | |

| Record name | 1-cyclopentyl-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of Nitro-Substituted Precursors

A common approach involves the reduction of 4-nitro-1-cyclopentylpyrazole derivatives to the corresponding 4-amine, followed by salt formation with hydrochloric acid.

-

Synthesis of 4-nitro-1-cyclopentylpyrazole intermediate via nucleophilic substitution or cyclization reactions involving cyclopentyl-containing precursors and nitropyrazole derivatives.

Reduction of the nitro group to an amine using catalytic hydrogenation (Pd/C and H₂) or chemical reduction (Fe/HCl).

Isolation of the amine followed by treatment with hydrochloric acid to obtain the hydrochloride salt.

-

- Hydrogenation under nitrogen atmosphere at 25–60 °C.

- Hydrogen pressure maintained between 1–20 bar.

- Reaction time ranges from 4 to 20 hours.

- Organic solvents such as tetrahydrofuran (THF) are preferred for reduction steps.

Example from Patent CN107674026B:

The reduction of (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrile to the corresponding amine is performed under Pd/C catalysis with hydrogen gas, followed by acidification to yield the hydrochloride salt.

Cyclization and Functionalization Routes

Another synthetic route involves the cyclization of appropriate precursors bearing cyclopentyl and amino functionalities, followed by purification and salt formation.

-

Preparation of cyclopentyl-substituted pyrazole intermediates by cyclization of hydrazine derivatives with β-diketones or equivalent compounds.

Functionalization at the 4-position via substitution or amination reactions.

Crystallization of the hydrochloride salt from ethanol or other suitable solvents.

Example from Patent CN102924362B:

A method for preparing hexahydro-2-cyclopentyl-pyrryl amine hydrochloride (a related cyclopentyl amine derivative) involves reaction with potassium borohydride and surfactants, followed by extraction and crystallization with hydrochloric acid to obtain the hydrochloride salt. Although this patent focuses on a different but structurally related compound, the methodology provides insights into reduction and salt formation steps applicable to pyrazol-4-amine derivatives.

Detailed Reaction Parameters and Purification

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Nitro intermediate synthesis | Cyclopentyl precursor + nitropyrazole | 25–85 | 6–25 | THF, ethyl acetate | Under nitrogen atmosphere |

| Reduction of nitro group | Pd/C catalyst, H₂ gas | 25–60 | 4–20 | THF | Hydrogen pressure 1–20 bar |

| Acidification to hydrochloride | HCl aqueous solution (25–36%) | 0–5 | 1–2 | Water, ethanol | pH adjusted to 2–3 |

| Crystallization | Absolute ethanol | Ambient | Variable | Ethanol | To obtain pure hydrochloride salt |

Analytical and Research Findings

Purity and Yield: The reduction and crystallization steps yield high-purity this compound with yields typically above 70%, depending on reaction scale and conditions.

Reaction Monitoring: Hydrogenation progress is monitored by TLC or HPLC to ensure complete conversion of nitro intermediates.

Stability: The hydrochloride salt form exhibits enhanced stability against oxidation and moisture compared to the free amine.

Scalability: The described methods are scalable for industrial production, with control over temperature, pressure, and solvent choice critical for reproducibility.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1. Anti-inflammatory and Analgesic Properties

Research indicates that 1-cyclopentyl-1H-pyrazol-4-amine hydrochloride may exhibit anti-inflammatory and analgesic effects. These properties are attributed to its ability to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) . This inhibition can potentially lead to reduced pain and inflammation, making it a candidate for developing new anti-inflammatory drugs.

2. Scaffold for Drug Development

The compound serves as a scaffold for designing novel pharmaceuticals targeting various diseases, including inflammatory conditions and possibly cancer. Its structural characteristics allow for modifications that can enhance biological activity and selectivity towards specific targets .

Biological Assays

1. Binding Affinity Studies

Studies have focused on the binding affinity of this compound to various receptors and enzymes. Preliminary data suggest it interacts with cyclooxygenase enzymes, which play a crucial role in mediating inflammatory responses . Further investigations into its pharmacokinetic properties are essential for understanding its therapeutic potential.

2. Cell Culture Applications

This compound has been utilized in cell culture studies, particularly as a non-ionic organic buffering agent within a pH range of 6 to 8.5. Such properties are beneficial for maintaining optimal conditions in biological assays .

Case Studies

Case Study 1: Inhibition of COX Enzymes

A study demonstrated that derivatives of pyrazole compounds, including this compound, showed significant inhibition of COX-2 activity in vitro. This finding supports its potential use as an anti-inflammatory agent .

Case Study 2: Synthesis and Characterization

Research has detailed the synthesis of this compound, emphasizing its unique structural features that enhance solubility and bioavailability compared to other pyrazole derivatives. The compound's purity was confirmed through various analytical techniques such as NMR and HPLC .

Mechanism of Action

The mechanism by which 1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs of 1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride, highlighting structural and functional differences:

Key Comparative Insights

- Ring Size and Lipophilicity : The cyclopentyl group in the target compound provides moderate lipophilicity compared to the smaller cyclopropyl group (lower solubility) and bulkier tert-butyl group (higher metabolic resistance) .

- Electronic Effects: Chlorophenyl (e.g., 1-(3-Chlorophenyl)-1H-pyrazol-4-amine) and fluorophenyl derivatives exhibit electron-withdrawing effects, enhancing receptor binding in drug candidates . In contrast, methoxy groups in 1-[(3,4-Dimethoxyphenyl)methyl]-...

- Salt Forms : Hydrochloride salts (e.g., 1-Cyclopentyl-... hydrochloride vs. 1-(4-Fluorophenyl)-... hydrochloride) improve crystallinity and stability, critical for pharmaceutical formulations .

Research and Analytical Methodologies

- Structural Characterization : Techniques like X-ray crystallography (using SHELX programs) are widely employed for confirming molecular configurations of pyrazole derivatives .

Commercial and Regulatory Status

Biological Activity

1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been investigated for its effects on various biological targets, including enzymes and receptors involved in critical physiological processes. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Inhibition of Enzymes : Studies have shown that pyrazole derivatives can inhibit enzymes like meprin α and β, which are involved in proteolytic processes. The inhibition mechanism often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis .

- Receptor Modulation : The compound may also act as an inhibitor of spleen tyrosine kinase (Syk), which plays a significant role in immune responses. By inhibiting Syk, the compound could potentially modulate inflammatory pathways, making it a candidate for treating allergic conditions .

Structure-Activity Relationships (SAR)

The SAR studies of pyrazole derivatives indicate that modifications at various positions on the pyrazole ring can significantly influence their biological activity:

| Position | Modification | Effect on Activity |

|---|---|---|

| 3 | Aryl substituents | Increased potency against meprin α |

| 5 | Alkyl groups | Enhanced selectivity for meprin β |

| 4 | Halogenation | Improved binding affinity to Syk |

These modifications have been systematically studied to optimize the pharmacological profile of pyrazole derivatives .

Case Studies

Several studies have explored the biological activity of this compound:

- Antifungal Activity : A study reported that a related compound exhibited selective inhibition against fungal isoforms of Hsp90, indicating potential use in treating fungal infections . The structure of the compound was optimized to enhance selectivity towards fungal targets over human counterparts.

- Anti-inflammatory Effects : In vitro assays demonstrated that pyrazole derivatives could suppress pro-inflammatory cytokine release in immune cells, suggesting a therapeutic role in managing inflammatory diseases .

- Anticancer Potential : Research has indicated that certain pyrazole derivatives, including those structurally related to this compound, show promise as anticancer agents by inducing apoptosis in cancer cell lines through cell cycle arrest mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Vilsmeier-Haack formylation or nucleophilic substitution. For example, cyclopentyl groups are introduced through alkylation of pyrazole precursors using cyclopentyl halides in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ at 80–100°C . Post-synthesis, hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether.

- Key Variables : Temperature, solvent polarity, and stoichiometry of cyclopentyl halide influence regioselectivity. IR and ¹H/¹³C NMR are critical for confirming amine protonation and cyclopentyl integration .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Structural Confirmation : X-ray crystallography (for single crystals) or 2D NMR (COSY, HSQC) to resolve cyclopentyl and pyrazole ring interactions. For example, crystallographic data from analogous compounds show bond angles of 119–121° for pyrazole carbons .

- Common Pitfalls : Hygroscopicity may require dry N₂ atmosphere during handling .

Q. What are the standard safety protocols for handling this hydrochloride salt in lab settings?

- Safety Measures :

- Use PPE (gloves, goggles) to avoid inhalation or skin contact.

- In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the cyclopentyl group impact the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The cyclopentyl group introduces steric hindrance, reducing accessibility to the pyrazole’s C-5 position. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalysts and microwave-assisted heating (120°C, 30 min) improve yields by overcoming steric effects. Compare with phenyl-substituted analogs, where yields drop by ~15% due to hindered transmetallation .

- Data Analysis : Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and quantify steric effects using DFT calculations (e.g., Tolman cone angles) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Case Study : If in vitro kinase inhibition (IC₅₀ = 50 nM) fails to translate in murine models, consider:

- Pharmacokinetics : Assess solubility (shake-flask method) and metabolic stability (liver microsomes). Hydrochloride salts often show improved aqueous solubility but may face rapid hepatic clearance .

- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability .

Q. How can computational modeling optimize this compound’s binding affinity for target proteins?

- Workflow :

- Docking : Use AutoDock Vina with PyMOL visualization to map interactions (e.g., pyrazole N-H with kinase hinge region).

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the cyclopentyl group in hydrophobic pockets .

- Validation : Correlate ΔG binding energies (MM-PBSA) with experimental IC₅₀ values. A 2 kcal/mol improvement in ΔG typically corresponds to a 10-fold increase in potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.